4-(3-Azetidinyloxy)benzoic acid
CAS No.: 1015846-55-5
Cat. No.: VC8189661
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1015846-55-5 |
---|---|
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | 4-(azetidin-3-yloxy)benzoic acid |
Standard InChI | InChI=1S/C10H11NO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13) |
Standard InChI Key | UFMKHHCJVJXUGD-UHFFFAOYSA-N |
SMILES | C1C(CN1)OC2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1C(CN1)OC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(3-Azetidinyloxy)benzoic acid features a benzoic acid moiety substituted at the para position with an azetidin-3-yloxy group. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is connected to the aromatic system through an oxygen atom. This configuration creates a planar aromatic region juxtaposed with a puckered aliphatic ring, resulting in a hybrid geometry that balances rigidity and flexibility .
The molecular formula is C₁₀H₁₁NO₃, with a molar mass of 193.20 g/mol. Key structural descriptors include:
Table 1: Comparative Properties of 4-(3-Azetidinyloxy)benzoic Acid and Its Hydrochloride Salt
Property | 4-(3-Azetidinyloxy)benzoic Acid | 4-(3-Azetidinyloxy)benzoic Acid Hydrochloride |
---|---|---|
CAS Number | 1015846-55-5 | 1609395-67-6 |
Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₂ClNO₃ |
Molecular Weight (g/mol) | 193.20 | 229.66 |
Key Functional Groups | Carboxylic acid, azetidine | Carboxylic acid, azetidine, hydrochloride |
Solubility | Moderate in polar solvents | Enhanced solubility in aqueous media |
The hydrochloride derivative (CAS 1609395-67-6) exhibits improved aqueous solubility due to salt formation, making it preferable for certain experimental applications.
Synthesis and Derivative Formation
Parent Compound Synthesis
-
Etherification Strategy:
-
Azetidine Ring Construction:
Hydrochloride Salt Preparation
The hydrochloride salt is synthesized by treating the free acid with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane):
This salt exhibits enhanced stability and solubility, facilitating its use in pharmacological screenings.
Parameter | Prediction | Basis of Estimation |
---|---|---|
LogP | 1.2–1.8 | Calculated using Molinspiration |
Water Solubility | ~2.1 mg/mL | Parent compound; salt form higher |
Plasma Protein Binding | 85–92% | Analogous benzoic acid derivatives |
Materials Science Applications
The compound’s rigid-flexible structure could serve as:
-
Liquid Crystal Precursors: Similar to 4-n-alkoxy benzoic acids used in mesogen synthesis .
-
Polymer Additives: Carboxylic acid groups may participate in crosslinking reactions.
Research Challenges and Future Directions
Current limitations in understanding 4-(3-Azetidinyloxy)benzoic acid include:
-
Lack of experimental toxicity and pharmacokinetic data.
-
Unoptimized synthesis routes leading to low yields.
Proposed research priorities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume